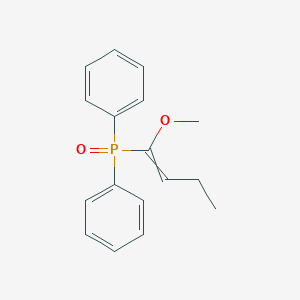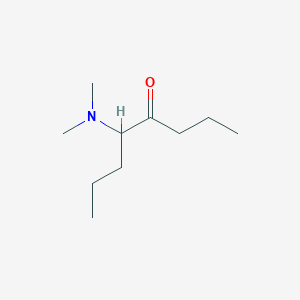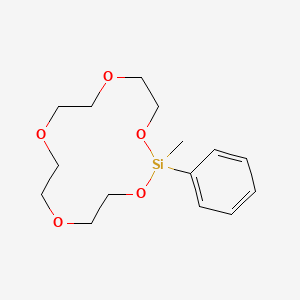
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is a complex organosilicon compound characterized by its unique cyclic structure. This compound features a silicon atom integrated into a ring system with multiple oxygen atoms and a phenyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane typically involves the reaction of organosilicon precursors with phenyl and methyl groups under controlled conditions. One common method includes the use of Grignard reagents, where a phenylmagnesium bromide reacts with a silicon-containing compound to form the desired product . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Electrophiles: For substitution reactions, reagents like bromine or nitric acid are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane exerts its effects involves its ability to interact with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen and carbon atoms, allowing it to participate in a range of chemical reactions. The phenyl group provides additional reactivity through aromatic interactions, making the compound versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
Benzyl methyl ketone: Another compound with a phenyl group, used in organic synthesis.
2-Propenal, 2-methyl-3-phenyl-: A compound with similar structural features but different reactivity.
Uniqueness
What sets 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane apart is its cyclic structure with multiple oxygen atoms and a silicon atom, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized applications where such characteristics are desired.
Propiedades
Número CAS |
83890-27-1 |
|---|---|
Fórmula molecular |
C15H24O5Si |
Peso molecular |
312.43 g/mol |
Nombre IUPAC |
2-methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane |
InChI |
InChI=1S/C15H24O5Si/c1-21(15-5-3-2-4-6-15)19-13-11-17-9-7-16-8-10-18-12-14-20-21/h2-6H,7-14H2,1H3 |
Clave InChI |
JZOFRNFZRZTXBG-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OCCOCCOCCOCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


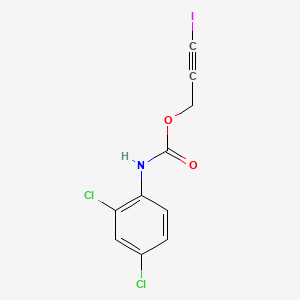
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
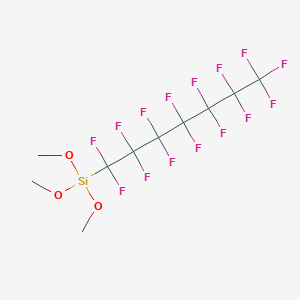
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
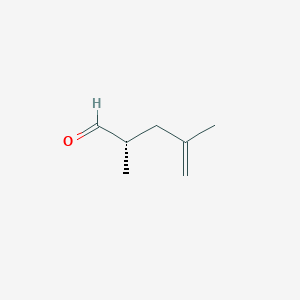
![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)
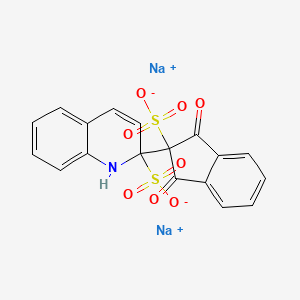
![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
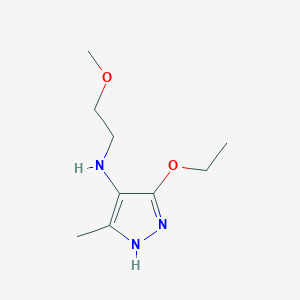
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
